(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions to form the azabicyclohexane core, followed by the introduction of the benzyl group and the ethyl ester functionality. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclohexane derivatives and benzyl-substituted bicyclic compounds. Examples include:
- (1R,5R)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
- (1S,5S)-methyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Uniqueness
The uniqueness of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[310]hexane-1-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl (1S,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLBURFPRRPJQT-UKRRQHHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12C[C@@H]1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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